molecular formula C16H15ClFNO3 B5330224 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide

3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide

Cat. No. B5330224
M. Wt: 323.74 g/mol
InChI Key: PYLVLNYSXQRBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide, also known as CFEB, is a chemical compound that has been studied for its potential use in scientific research. CFEB is a benzamide derivative that has shown promise in various fields of research, including neuroscience and cancer treatment. In

Mechanism of Action

The exact mechanism of action of 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide is not fully understood. However, it has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide has also been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide is its potential use in the treatment of neurodegenerative diseases and cancer. 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide has been shown to have neuroprotective and anticancer properties, making it a promising candidate for further research. However, one of the limitations of 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide. One potential area of research is in the development of new drugs for the treatment of neurodegenerative diseases and cancer. 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide has shown promise in these areas and may be used as a starting point for the development of new drugs. Another area of research is in the development of new synthetic methods for 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide that may improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide and its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzamide with 2-fluorobenzyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide or N,N-dimethylacetamide, at elevated temperatures. The resulting product is purified by column chromatography to obtain pure 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide.

Scientific Research Applications

3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide has been studied for its potential use in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy.

properties

IUPAC Name

3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3/c1-2-21-14-8-11(16(19)20)7-12(17)15(14)22-9-10-5-3-4-6-13(10)18/h3-8H,2,9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLVLNYSXQRBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.